Diethyl 2-hydroxy-2-methylmalonate is a chemical compound with the molecular formula and a molecular weight of 190.19 g/mol. It is characterized by the presence of two ethyl ester groups attached to a malonate backbone, along with a hydroxyl group at the second carbon atom. This compound is classified under malonates, which are esters or salts derived from malonic acid. The structure of diethyl 2-hydroxy-2-methylmalonate includes a central carbon atom bonded to both ethyl groups and a hydroxyl group, making it a versatile intermediate in organic synthesis .
DEHMM is not a biological molecule and does not have a known mechanism of action in living systems. Its applications lie solely in the realm of organic synthesis.
Information on the safety hazards of DEHMM is limited. As with most organic compounds, it is recommended to handle DEHMM with gloves and in a well-ventilated area. Potential hazards might include:
Several methods for synthesizing diethyl 2-hydroxy-2-methylmalonate have been reported:
Diethyl 2-hydroxy-2-methylmalonate finds applications in various fields:
Interaction studies involving diethyl 2-hydroxy-2-methylmalonate primarily focus on its reactivity with other organic compounds. For example, it has been shown to interact effectively with electrophilic reagents in aldol-type reactions, leading to diverse products. Additionally, its interactions with biological macromolecules could be explored further to understand its potential therapeutic effects .
Diethyl 2-hydroxy-2-methylmalonate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
Diethyl methylmalonate | 609-08-5 | 1.00 | Lacks hydroxyl group |
Diethyl 2,2-bis(hydroxymethyl)malonate | 20605-01-0 | 0.96 | Contains two hydroxymethyl groups |
Ethyl 2-formyl-3-oxopropanoate | 80370-42-9 | 0.96 | Contains an aldehyde functional group |
Triethyl methanetricarboxylate | 6279-86-3 | 1.00 | More complex carboxylate structure |
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | 5471-77-2 | 0.96 | Contains additional ethoxy substituent |
Diethyl 2-hydroxy-2-methylmalonate is unique due to its specific combination of functional groups, particularly the hydroxyl group on a malonate framework, which enhances its reactivity and potential applications compared to similar compounds.